molecular formula C12H18N4O B15110766 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

4-(3-Methoxyphenyl)piperazine-1-carboximidamide

Cat. No.: B15110766
M. Wt: 234.30 g/mol
InChI Key: PBZCYTFOYZTFJF-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C12H18N4O It is a derivative of piperazine, a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide typically involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .

Scientific Research Applications

4-(3-Methoxyphenyl)piperazine-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)piperazine-1-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

4-(3-methoxyphenyl)piperazine-1-carboximidamide

InChI

InChI=1S/C12H18N4O/c1-17-11-4-2-3-10(9-11)15-5-7-16(8-6-15)12(13)14/h2-4,9H,5-8H2,1H3,(H3,13,14)

InChI Key

PBZCYTFOYZTFJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=N)N

Origin of Product

United States

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